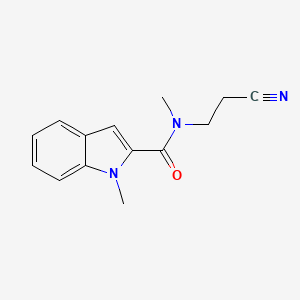![molecular formula C18H20N2O2 B7527805 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, also known as PAK1 inhibitor, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a significant impact on various biological processes, including cell proliferation, migration, and survival.
Wirkmechanismus
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor works by binding to the ATP-binding site of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, which prevents the activation of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one and inhibits its downstream signaling pathways. This inhibition leads to the disruption of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and physiological effects:
Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has significant effects on various biochemical and physiological processes. For example, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor in lab experiments is its specificity. 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor targets a specific protein, which makes it easier to study the effects of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibition on various cellular processes. However, one of the limitations of using 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor is its potential toxicity. Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor can have toxic effects on normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor. One potential direction is the development of more specific and less toxic 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitors. Additionally, future studies could focus on the role of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one in other diseases, such as cardiovascular disease and diabetes. Furthermore, the development of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitors that can cross the blood-brain barrier could have significant implications for the treatment of neurological diseases.
Synthesemethoden
The synthesis of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor involves a multi-step process that includes the reaction of 2-acetylpyridine with paraformaldehyde and piperidine to form the intermediate 1-(3-piperidin-1-ylpropyl)pyridin-2-one. This intermediate is then reacted with 3-(chloromethyl)benzoyl chloride to form the final product, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one.
Wissenschaftliche Forschungsanwendungen
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been widely studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one plays a crucial role in cell signaling pathways and is involved in the regulation of various cellular processes, including cell proliferation, migration, and survival. By inhibiting 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, it is possible to disrupt these pathways and potentially treat diseases that are associated with 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one dysregulation.
Eigenschaften
IUPAC Name |
1-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-9-2-5-12-20(17)14-15-7-6-8-16(13-15)18(22)19-10-3-1-4-11-19/h2,5-9,12-13H,1,3-4,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFRLPWJAIOAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
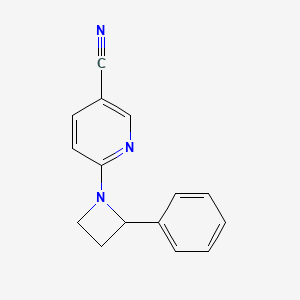
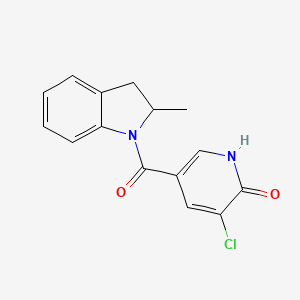
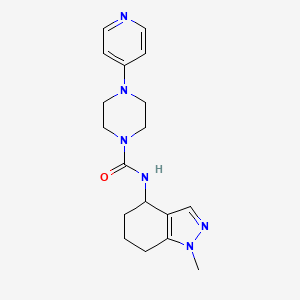
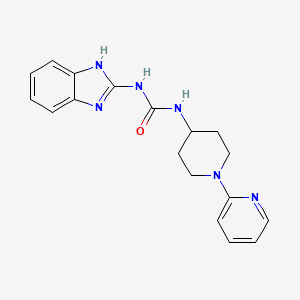
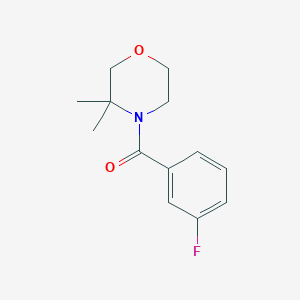
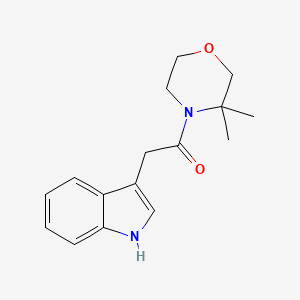
![3-[(4-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527815.png)
